S-(3-Bromophenyl) ethanethioate
Description
S-(3-Bromophenyl) ethanethioate is a thioester derivative characterized by a 3-bromophenyl group attached to a thioacetate backbone. This compound is structurally tailored for applications in medicinal chemistry and materials science. The bromine atom at the para position enhances electron-withdrawing properties, influencing reactivity and biological activity.
Properties
CAS No. |
67438-07-7 |
|---|---|
Molecular Formula |
C8H7BrOS |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
S-(3-bromophenyl) ethanethioate |
InChI |
InChI=1S/C8H7BrOS/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 |
InChI Key |
FEFUIDALTGGVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Bromophenyl) ethanethioate typically involves the reaction of 3-bromophenyl thiol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:
3-Bromophenyl thiol+Ethanoyl chloride→S-(3-Bromophenyl) ethanethioate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by maintaining optimal reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Typical reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Bromophenyl thiol.
Substitution: Substituted phenyl ethanethioates.
Scientific Research Applications
S-(3-Bromophenyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of S-(3-Bromophenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester functional group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecule, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substitution pattern on the phenyl ring and the choice of functional groups critically determine the compound's properties. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Primary Application |
|---|---|---|---|---|
| S-(3-Bromophenyl) ethanethioate | C₈H₇BrOS | ~231 g/mol | 3-Bromophenyl | Medicinal chemistry |
| S-(2-Phenoxyethyl) thioacetate | C₁₀H₁₂O₂S | 196.27 g/mol | 2-Phenoxyethyl | Chemical intermediates |
| S-(4-Ethynyl-phenyl) ethanethioate | C₁₀H₈OS | ~176 g/mol | 4-Ethynyl-phenyl | Molecular wires |
| S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate | C₆H₉ClO₂S | ~180.65 g/mol | Chloro-methyl-oxopropyl | Industrial synthesis |
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-bromophenyl group (electron-withdrawing) contrasts with phenoxyethyl (electron-donating) in S-(2-Phenoxyethyl) thioacetate, altering solubility and reactivity .
- Applications: The ethynyl group in S-(4-Ethynyl-phenyl) ethanethioate facilitates conjugation in molecular wires via Sonogashira cross-coupling, whereas bromophenyl derivatives are more suited for drug design due to enhanced binding interactions .
Antimycobacterial Activity
- This compound Derivatives : Analogous compounds, such as S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) derivatives, exhibit >90% inhibition against Mycobacterium tuberculosis H37Rv, outperforming rifampin (reference standard) .
- Key Structure-Activity Relationship (SAR) : The presence of heterocyclic moieties (e.g., oxadiazole) enhances activity, suggesting that bromophenyl groups may synergize with such structures for improved efficacy.
Enzyme Inhibition (5-LOX)
- S-3-Hydroxyphenyl Derivatives : Substitution with N-hydroxycarbamamide and diphenyl groups yields binding free energies of -3.5 to -6.46 kcal/mol against 5-lipoxygenase (5-LOX), indicating strong hydrophobic and hydrogen-bond interactions in the enzyme's active site .
- Comparison : Bromophenyl derivatives likely achieve similar binding stability due to halogen bonding, though direct data is needed for confirmation.
Sonogashira Cross-Coupling
- S-(4-Ethynyl-phenyl) ethanethioate: Synthesized via Sonogashira coupling, enabling integration into norbornadiene-based molecular wires .
- Bromophenyl Analog : Similar methods may apply, with bromine facilitating regioselective coupling reactions.
Thiol-Ene Click Chemistry
- Complex Derivatives : Used for late-stage modifications, as seen in doliculide analogs, though this approach is less common for simple thioesters .
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